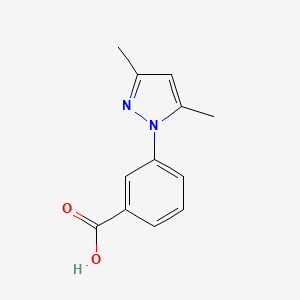

2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

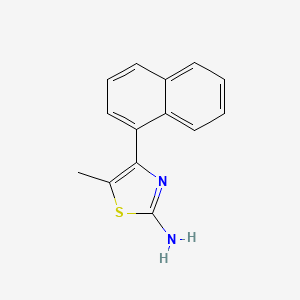

Synthesis of "2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)-" derivatives involves multi-component reactions and selective sulfonylation processes. A notable method includes the selective C-5 sulfonylation of dilithio-2,4-thiazolidinedione with appropriate sulfonyl chlorides to yield various sulfones, indicating the versatility of naphthalene derivatives in eliciting antihyperglycemic activity (Zask et al., 1990). Furthermore, the synthesis of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives through a three-component coupling reaction showcases the compound's flexibility in chemical synthesis (Jonnala et al., 2019).

Molecular Structure Analysis

Studies on the molecular structure of "2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)-" derivatives utilize various analytical techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR). For example, the structural characterization of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate via XRD, FT-IR, UV–Vis, and NMR techniques provides insights into its molecular geometry and electronic properties (Gültekin et al., 2020).

Chemical Reactions and Properties

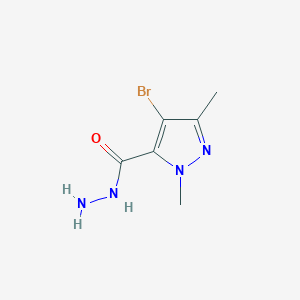

The chemical reactivity of "2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)-" derivatives is highlighted by their participation in various chemical reactions, including antihyperglycemic, antiproliferative, and antimicrobial activities. Notable is the antihyperglycemic activity of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones in insulin-resistant models, demonstrating the compound's biological significance (Zask et al., 1990).

Physical Properties Analysis

The physical properties of "2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)-" derivatives are explored through experimental and theoretical studies, including thermogravimetric analysis (TGA), differential thermal analysis (DTA), and computational methods. These studies provide valuable data on the stability, electronic structure, and non-linear optical behaviors of the compounds, essential for understanding their physicochemical characteristics (Gültekin et al., 2020).

Chemical Properties Analysis

The chemical properties of "2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)-" and its derivatives are characterized by their significant biological activities, including antifungal, antiviral, and anticancer potentials. For instance, the synthesis and biological evaluation of 1-(benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives against various cancer cell lines highlight the therapeutic potential of these compounds (Jonnala et al., 2019).

Applications De Recherche Scientifique

Biological Activities and Therapeutic Potential

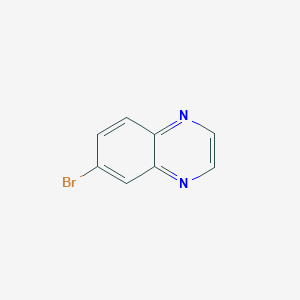

Thiazolidines and thiazole derivatives are recognized for their broad spectrum of biological activities, which include but are not limited to antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities are attributed to the interaction of phenothiazines with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic character, which facilitates penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).

Structural Modifications and Drug Development

Significant efforts have been made to modify the structural framework of thiazole derivatives to optimize or design potential therapeutic agents. The presence of the thiazole nucleus is pivotal for the pharmacological effects observed, with various synthetic methodologies being employed to enhance selectivity, purity, product yield, and pharmacokinetic activity. These modifications aim to develop novel drug molecules with improved therapeutic and pharmaceutical activity (Sahiba et al., 2020).

Safety And Hazards

Aminothiazole, a similar compound, is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

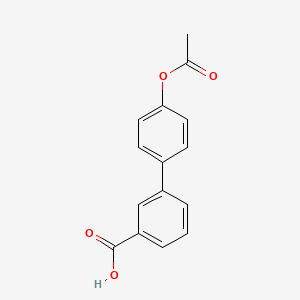

5-methyl-4-naphthalen-1-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-9-13(16-14(15)17-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXJGUKYQNONEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347075 |

Source

|

| Record name | 2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- | |

CAS RN |

107411-05-2 |

Source

|

| Record name | 2-Thiazolamine, 5-methyl-4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)

![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)

![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)